molecular formula C14H16FNO3S B2539522 Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797874-11-3

Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2539522
M. Wt: 297.34
InChI Key: CHTDJHKQTAFTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone consists of a cyclobutyl group, a 4-fluorophenyl group, a sulfonyl group, and an azetidin-1-yl group .

Scientific Research Applications

Access to Variously Substituted 5,6,7,8‐Tetrahydro‐3H‐quinazolin‐4‐ones

This research discusses a method for synthesizing variously substituted tetrahydroquinazolinones, utilizing cyclobutene-annelated pyrimidinones. The process involves Michael addition, followed by intramolecular nucleophilic substitution, leading to the formation of the desired compounds. These compounds are important for their potential pharmacological properties (Suryakanta Dalai et al., 2006).

Convenient Procedures for Synthesis of Ciproxifan

The paper outlines a novel synthesis route for ciproxifan, a histamine H3 receptor antagonist, highlighting the efficient key reaction steps that lead to good yields without the need for chromatographic purification steps (H. Stark, 2000).

Discovery of SCH 58235

SCH 58235 is identified as a potent and orally active inhibitor of cholesterol absorption. The study details the structure-activity relationship (SAR) analysis leading to the design of SCH 58235, targeting enhancements in activity through oxidation and blocking potential detrimental metabolic oxidations (S. Rosenblum et al., 1998).

A Dipolar Cycloaddition Reaction

This research describes the use of a dipolar cycloaddition reaction to access novel P2X7 antagonists, indicating the compound's potential for treating mood disorders. The study highlights the synthesis process, including key reactions that establish the compound as a clinical candidate (C. Chrovian et al., 2018).

Synthesis of Substituted Azetidinones

This paper focuses on the synthesis of substituted azetidinones derived from the dimer of Apremilast, exploring their potential biological and pharmacological activities. The synthesis process involves condensation and annulation steps to yield the desired compounds (Y. Jagannadham et al., 2019).

Synthesis, Characterization, and Biological Activities Evaluation

A novel series of compounds were synthesized, characterized, and evaluated for their antioxidant and antibacterial properties. This research highlights the potential application of these compounds in developing new therapeutic agents (K. Sarac et al., 2020).

Discovery of New Antitubercular Oxazolyl Thiosemicarbazones

The study presents the synthesis and evaluation of oxazolyl thiosemicarbazones for antitubercular activity, indicating one compound's significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (D. Sriram et al., 2006).

properties

IUPAC Name

cyclobutyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDJHKQTAFTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

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